(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
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Overview
Description
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a chiral compound with significant applications in the pharmaceutical industry. It is a derivative of octahydro-1H-pyrrolo[3,4-b]pyridine, a bicyclic nitrogen-containing heterocycle. This compound is known for its role as an intermediate in the synthesis of various medicinal compounds, including antibiotics like Moxifloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves several steps. One common method includes the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. This intermediate is then converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione, which is further converted to the desired compound with high optical purity .
Industrial Production Methods
For industrial-scale production, the compound is often synthesized using batch-wise or flow methods in water or mixtures of water and organic solvents like DMSO or acetonitrile. The reaction is typically carried out at temperatures ranging from 20°C to 40°C over a period of 70 to 200 hours .
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in antibiotic synthesis, it contributes to the formation of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine: A closely related compound used in similar applications.
1H-Pyrazolo[3,4-b]pyridines: Another class of bicyclic nitrogen-containing heterocycles with significant biomedical applications.
Uniqueness
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of important antibiotics. Its high optical purity and specific molecular interactions make it a valuable compound in pharmaceutical research and production .
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI Key |
OLSPYLJJOKFQFD-OXOJUWDDSA-N |
Isomeric SMILES |
CN1C[C@@H]2CCCN[C@@H]2C1.Cl.Cl |
Canonical SMILES |
CN1CC2CCCNC2C1.Cl.Cl |
Origin of Product |
United States |
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